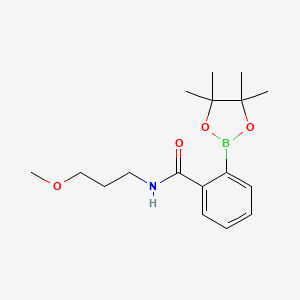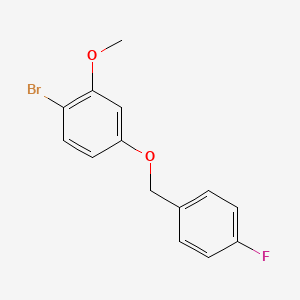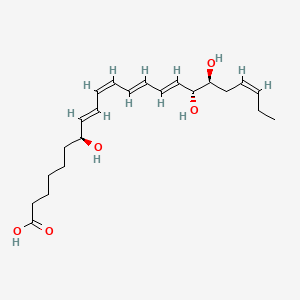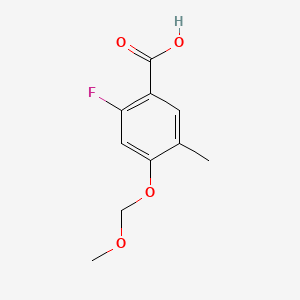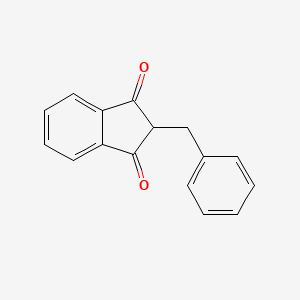![molecular formula C41H67NO12 B14759302 [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carbamate group, and a bicyclic structure, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core bicyclic structure, followed by the introduction of hydroxyl groups and the carbamate group under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
Atorvastatin Related Compound E: Shares some structural similarities but differs in its specific functional groups and biological activity.
(-)-Carvone: A natural compound with a different core structure but similar functional groups, used in agriculture.
Uniqueness
The unique combination of hydroxyl groups, a carbamate group, and a bicyclic structure sets this compound apart from others. Its specific arrangement of functional groups and overall structure contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of [6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[1531]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C41H67NO12 |
|---|---|
分子量 |
766.0 g/mol |
IUPAC名 |
[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+ |
InChIキー |
BAMOPHNQZMRRFR-HDTXIYAQSA-N |
異性体SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(/C=C/C(CCC/C=C(/C2C(=CCC(O2)(CC(=O)O1)O)C)\C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
正規SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


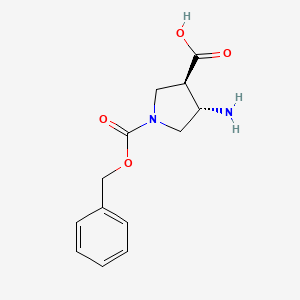
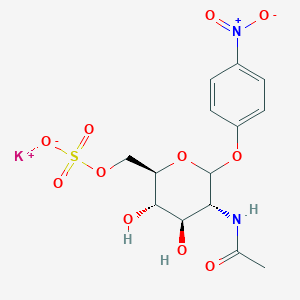

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
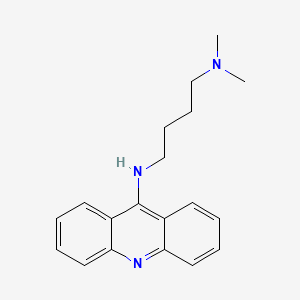
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
